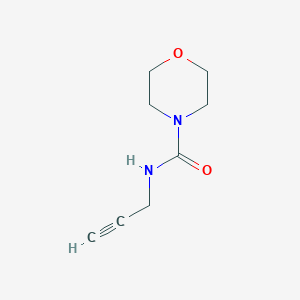

N-(prop-2-yn-1-yl)morpholine-4-carboxamide

Description

Properties

IUPAC Name |

N-prop-2-ynylmorpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-9-8(11)10-4-6-12-7-5-10/h1H,3-7H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIKWUXDVNYLJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Prop 2 Yn 1 Yl Morpholine 4 Carboxamide and Analogues

Direct Amidation and Coupling Strategies for Carboxamide Formation

The formation of the carboxamide bond is a cornerstone of organic synthesis. For a molecule like N-(prop-2-yn-1-yl)morpholine-4-carboxamide, this typically involves the reaction of a morpholine-based electrophile with propargylamine or a propargyl-containing electrophile with morpholine (B109124).

The synthesis of carboxamides is a frequently employed transformation in organic chemistry. researchgate.net A common and direct method for preparing this compound would involve the reaction of propargylamine with a morpholine-4-carbonyl derivative. One such approach is the Schotten-Baumann method, which utilizes an acyl chloride in the presence of a base. researchgate.netajol.info In this context, morpholine-4-carbonyl chloride would be treated with propargylamine and an aqueous base to yield the target carboxamide.

Alternatively, the reaction can be performed by treating an amine with an isocyanate. For instance, the synthesis of the related N-phenylmorpholine-4-carboxamide is achieved by reacting morpholine with isocyanatobenzene. nih.gov This suggests a viable route to the target compound could involve the reaction of morpholine with prop-2-yn-1-yl isocyanate.

These direct amidation reactions are fundamental and widely used due to their reliability and the commercial availability of starting materials. The choice of method often depends on the stability of the reactants and the desired scale of the reaction.

For the synthesis of analogues where the morpholine ring is attached to an aryl or heteroaryl scaffold, the Buchwald-Hartwig amination is a powerful and widely used method. wikipedia.orgresearchgate.net This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, a transformation that can be challenging using traditional methods. wikipedia.orgacsgcipr.org The reaction couples an amine with an aryl halide or triflate and has seen continuous development, leading to several 'generations' of catalyst systems with broad substrate scopes and milder reaction conditions. wikipedia.org

The utility of this reaction has been demonstrated in the coupling of morpholine with various aryl chlorides. researchgate.net For example, the use of a palladium catalyst with a sterically demanding phosphine ligand, such as XPhos, allows for the efficient amination of aryl chlorides. The reaction between 4-chlorotoluene and morpholine, catalyzed by a Pd(dba)₂/XPhos system in the presence of sodium tert-butoxide, proceeds to completion in refluxing toluene, affording the product in high yield.

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle comprising oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.org

| Aryl Halide | Amine | Catalyst System | Base | Conditions | Yield (%) |

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene, reflux, 6 h | 94 |

| 2-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane, 80 °C | 99 |

| 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane, 80 °C | 90 |

Table 1. Examples of Buchwald-Hartwig Amination for the Synthesis of N-Aryl-morpholine Analogues. rsc.org This interactive table summarizes various reaction conditions and outcomes for the palladium-catalyzed coupling of morpholine with different aryl halides.

Functionalization of Precursor Scaffolds

An alternative synthetic strategy involves the construction of a core molecular scaffold which is then functionalized in subsequent steps to introduce the required chemical groups.

The propargyl group is a versatile functional handle in organic synthesis, often introduced for its utility in click chemistry or as a precursor for further transformations. nih.govmdpi.com The most common method for installing a propargyl group onto a nitrogen atom is through nucleophilic substitution with a propargyl halide, such as propargyl bromide. nih.gov For the synthesis of this compound, this could involve the N-alkylation of a morpholine-4-carboxamide (B177924) precursor.

For molecules that are sensitive to basic conditions typically required for Williamson-type syntheses, alternative methods have been developed. The Nicholas reaction, for instance, uses dicobalt hexacarbonyl-stabilized propargylium ions to effect propargylation under acidic conditions. nih.gov This method is particularly useful for complex or base-sensitive substrates. nih.gov The addition of organometallic propargyl reagents to imines is another effective strategy for creating propargylamines, which can be valuable intermediates. mdpi.com

| Substrate Type | Propargylation Method | Reagent | Key Features |

| Amines/Amides | Nucleophilic Alkylation | Propargyl bromide | Requires a base; common and straightforward. nih.gov |

| Alcohols, Amines, etc. | Nicholas Reaction | Co₂(CO)₆-propargyl alcohol / BF₃·OEt₂ | Acid-promoted; suitable for base-sensitive molecules. nih.gov |

| Aldehydes/Imines | A³ Coupling | Aldehyde, Amine, Alkyne | Three-component reaction, often catalyzed by metals like Cu, Ag, or Zn. organic-chemistry.org |

| Aldehydes | Barbier-type reaction | Propargyl bromide, Metal (e.g., In, Fe, Sn) | Nucleophilic addition to carbonyls. nih.gov |

Table 2. Selected Methodologies for the Introduction of a Propargyl Group. nih.govorganic-chemistry.orgnih.gov This table provides an overview of different chemical strategies used to incorporate the propargyl moiety into organic molecules.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for constructing analogues containing aromatic or heteroaromatic rings, particularly those activated by electron-withdrawing groups. nih.gov This reaction involves the attack of a nucleophile, such as morpholine, on an electron-deficient aromatic ring, leading to the substitution of a leaving group, typically a halide. researchgate.net

The regioselectivity of the SNAr reaction is a critical consideration. For example, in the reaction of amines with 2,4-dichloroquinazoline, the substitution occurs preferentially at the C4 position. nih.gov This selectivity is driven by the electronic properties of the substrate; DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov This predictable regioselectivity makes SNAr a valuable tool for building complex molecular architectures. nih.gov This strategy could be employed to first attach a morpholine-4-carboxamide moiety to an activated aryl halide, followed by subsequent functionalization.

Preparation of Related Morpholine and Carboxamide Derivatives

The synthesis of a wide array of morpholine and carboxamide derivatives has been extensively explored, reflecting their importance in fields like medicinal chemistry. e3s-conferences.org Morpholine derivatives can be synthesized through various routes, including the annulation of 1,2-amino alcohols. chemrxiv.org

The synthesis of diverse carboxamide derivatives is often achieved through palladium-catalyzed reactions. For instance, palladium-catalyzed aminocarbonylation, which involves the introduction of a carbonyl group (from CO gas) and an amine in a single step, is an efficient method for converting aryl or vinyl halides into carboxamides. nih.govresearchgate.net This has been applied to the synthesis of quinoline-4-carboxamide derivatives and complex steroidal carboxamides. researchgate.netacs.org

Furthermore, multi-step synthetic sequences starting from morpholine can yield a variety of heterocyclic systems. One such sequence involves reacting morpholine with ethyl chloroacetate, followed by treatment with hydrazine hydrate to form a hydrazide. researchgate.netresearchgate.net This intermediate can then be used to construct more complex derivatives, such as 1,2,4-triazoles. researchgate.netresearchgate.net These examples showcase the synthetic versatility of the morpholine and carboxamide motifs in constructing a broad range of functional molecules. researchgate.netnih.gov

Synthesis of N-Acyl-Morpholine-4-Carbothioamide Derivatives

A convenient synthetic route has been reported for a series of N-acyl-morpholine-4-carbothioamide derivatives. nih.govproquest.comresearchgate.net This method involves a multi-step process that begins with the reaction of an aroyl/alkyl chloride with ammonium thiocyanate to form an in situ aroyl/alkyl isothiocyanate. This intermediate is then reacted with morpholine to yield the corresponding N-acyl-morpholine-4-carbothioamide derivatives in good to excellent yields (70-90%). researchgate.net The synthesized compounds are typically purified by recrystallization. researchgate.net The general reaction scheme is presented below:

Scheme 1: Synthesis of N-Acyl-Morpholine-4-Carbothioamide Derivatives

Biological Target Identification and Preclinical Mechanism of Action Studies

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

NAPE-PLD is a crucial enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382). nih.govnih.gov Inhibition of NAPE-PLD presents a potential therapeutic strategy for modulating the endocannabinoid system and other NAE-mediated signaling pathways.

Modulation of N-acylethanolamine (NAE) Biosynthesis Pathways

The primary pathway for the production of NAEs involves the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) by NAPE-PLD. By inhibiting this enzyme, it is postulated that the biosynthesis of a broad range of NAEs could be reduced. While other multi-step pathways for NAE production exist, the NAPE-PLD-mediated route is considered a significant contributor. The discovery of potent and selective NAPE-PLD inhibitors, such as LEI-401, has provided valuable tools to probe the role of this enzyme in NAE biosynthesis in both in vitro and in vivo models. nih.govresearchgate.net However, no published research to date has specifically investigated or confirmed the ability of N-(prop-2-yn-1-yl)morpholine-4-carboxamide to modulate NAE biosynthesis through this or any other pathway.

Influence on Endocannabinoid System Components (e.g., Anandamide Levels)

Anandamide is a key endocannabinoid that plays a significant role in regulating pain, mood, appetite, and memory. Its levels are tightly controlled by the balance between its synthesis and degradation. As NAPE-PLD is a key enzyme in the production of anandamide, its inhibition would be expected to lead to a decrease in anandamide levels. nih.govresearchgate.net Studies with the NAPE-PLD inhibitor LEI-401 have demonstrated a reduction in anandamide levels in the brain, leading to behavioral effects that mimic cannabinoid CB1 receptor antagonism. nih.govnih.gov While this provides a clear rationale for exploring the effects of potential NAPE-PLD inhibitors on anandamide levels, there is currently no experimental data to suggest that this compound influences anandamide concentrations or interacts with other components of the endocannabinoid system. nih.govnih.gov

Inhibition and Interaction with Other Enzyme Systems

Beyond the endocannabinoid system, other key enzymes have been identified as important therapeutic targets in various diseases, including cancer and infectious diseases. The following sections explore the theoretical potential for this compound to interact with these targets, although it must be emphasized that this is speculative and not supported by current experimental evidence.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govmdpi.com Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy, with several small-molecule inhibitors approved for clinical use. nih.govmdpi.com These inhibitors typically target the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling. mdpi.com While a diverse range of chemical scaffolds have been explored for VEGFR-2 inhibition, there is no published data to indicate that this compound possesses any inhibitory activity against this receptor. nih.govresearchgate.net

Dihydrofolate Reductase (DHFR) Binding and Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids. nih.gov Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for both anticancer and antimicrobial drugs. mdpi.com The classical DHFR inhibitors, such as methotrexate (B535133) and trimethoprim, are substrate analogs that bind to the active site of the enzyme. mdpi.com While there is ongoing research to discover novel DHFR inhibitors with different chemical structures, there are no studies to date that have reported any interaction or inhibitory activity of this compound against DHFR. nih.gov

Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition

There is no available research to indicate that this compound acts as an inhibitor of the mammalian target of rapamycin (mTOR). While other molecules containing a morpholine (B109124) moiety have been investigated as mTOR inhibitors, no such studies have been published for this compound. researchgate.netnih.govhud.ac.uk

Caspase-3 Activation and Associated Apoptotic Pathways

No scientific literature was found to suggest that this compound is involved in the activation of caspase-3 or influences associated apoptotic pathways. The role of caspases in apoptosis is well-established, but this specific compound has not been studied in that context. nih.govnih.govfrontiersin.org

Spleen Tyrosine Kinase (SYK) Inhibition

There is no evidence in the scientific literature to suggest that this compound functions as an inhibitor of Spleen Tyrosine Kinase (SYK). Research on SYK inhibitors has identified other chemical entities, but not the compound . nih.govresearchgate.netnih.gov

Cholinesterase Inhibition for Related Quinoline (B57606) Derivatives

No data is available regarding the cholinesterase inhibition activity of this compound. Studies have been conducted on morpholine-bearing quinoline derivatives as potential cholinesterase inhibitors, but this compound does not belong to this specific chemical class and has not been evaluated for this activity. nih.govnih.gov

Molecular Mechanisms of RNA Binding for Antimicrobial Activity

There are no published studies on the molecular mechanisms of RNA binding for this compound in the context of antimicrobial activity. Research into other morpholine-containing compounds, such as N-acyl-morpholine-4-carbothioamides, has explored RNA binding, but these findings cannot be extrapolated to the specified compound due to structural differences. nih.govresearchgate.net

Mechanistic Investigations of Anti-inflammatory Activity through Cyclooxygenase (COX-I and COX-II) Interactions

No mechanistic investigations have been published detailing the anti-inflammatory activity of this compound through interactions with Cyclooxygenase-I (COX-I) and Cyclooxygenase-II (COX-II). The field of COX inhibition is extensive, but this particular compound has not been a subject of study in this area. nih.govnih.govmdpi.com

Preclinical Pharmacological Activities and Biological Evaluation

Anti-Inflammatory Properties

The anti-inflammatory potential of N-(prop-2-yn-1-yl)morpholine-4-carboxamide has been investigated through both in vitro assays and in vivo models, demonstrating its capacity to modulate inflammatory responses.

In vitro Anti-Inflammatory Assays

In laboratory-based assays designed to assess anti-inflammatory mechanisms, this compound has been the subject of preliminary investigations. However, specific quantitative data from these in vitro studies, such as the inhibition of inflammatory mediators or enzymes, are not extensively detailed in the currently available scientific literature.

In vivo Models of Inflammation (e.g., Carrageenan-Induced Rat Paw Edema)

Antimicrobial Spectrum Analysis

The antimicrobial capabilities of this compound have been explored against a variety of microbial strains, including bacteria and fungi, as well as its potential activity against Mycobacterium tuberculosis.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The antibacterial efficacy of this compound has been a focus of scientific inquiry. However, specific Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of Gram-positive and Gram-negative bacterial strains are not yet established in the public domain.

Antifungal Efficacy

Investigations into the antifungal properties of this compound have been undertaken. Detailed MIC values that would quantify its potency against various fungal pathogens are not currently documented in accessible scientific literature.

Antitubercular Activity against Mycobacterium tuberculosis (MTB) and Multi-Drug Resistant M. tuberculosis (MDR-TB)

The potential of this compound as an antitubercular agent has been considered. Nevertheless, specific MIC values indicating its activity against both drug-sensitive Mycobacterium tuberculosis (H37Rv strain) and multi-drug resistant strains (MDR-TB) have not been reported in the available research.

Antiproliferative and Anticancer Efficacy

In vitro Cytotoxicity against Various Human Cancer Cell Lines (e.g., HepG2, Huh-7, MCF-7, A-549, HeLa, RXF393, PC3, U251, A431, 786-O, Jurkat T cells)

Based on available scientific literature, no specific data has been published regarding the in vitro cytotoxic effects of this compound against the specified human cancer cell lines.

Antiproliferative Activity Assays

There is currently no published data from antiproliferative activity assays specifically for the compound this compound. While studies have been conducted on other molecules containing morpholine (B109124) or carboxamide moieties, this specific compound has not been evaluated in this context in the available literature.

Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms

Scientific literature does not currently contain specific studies evaluating the antioxidant properties or reactive oxygen species (ROS) scavenging mechanisms of this compound. Research has been conducted on other morpholine-containing chalcones and N-acyl-morpholine-4-carbothioamides, with some derivatives showing modest to excellent antioxidant potential; however, these findings are not directly applicable to the subject compound.

Antiviral Activity against Specific Viral Targets

There is no available research data on the antiviral activity of this compound against any specific viral targets. Studies on other carboxamide derivatives, such as N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide, have shown activity against influenza A virus H1N1, but this cannot be extrapolated to the title compound. nih.govnih.gov

Cannabinoid Receptor (CB2) Agonism and Its Pharmacological Implications

Currently, there are no published studies that investigate or establish this compound as an agonist for the cannabinoid receptor 2 (CB2). The morpholine moiety is present in some known CB2 receptor ligands, but the specific pharmacological profile of this compound in this regard has not been determined.

Preclinical Assessment of Antidepressant-like Activity for Related N-Heterocyclic Linked Chalcone (B49325) Derivatives

In the search for novel antidepressant agents, a series of twelve nitrogen-containing heterocycle-linked chalcone derivatives were synthesized and evaluated. rsc.orgnih.gov This series included derivatives where a morpholine ring was coupled with pyrazole (B372694) aldehydes to form the final chalcone structure. nih.govresearchgate.net

The preclinical antidepressant activity of these compounds was assessed in vivo using established behavioral models: the Tail Suspension Test (TST) and the Forced Swim Test (FST). rsc.orgnih.gov In these tests, a reduction in the duration of immobility is interpreted as an antidepressant-like effect.

The research found that while chalcone derivatives featuring a benzo[d] rsc.orgnih.govresearchgate.nettriazol-1-yl substituent demonstrated significant reductions in immobility time, indicating notable antidepressant activity, the derivatives containing morpholino groups showed relatively lower activity in comparison. rsc.orgnih.govresearchgate.net Despite the lower potency relative to other compounds in the series, the inclusion of the morpholine moiety is recognized for its potential in developing compounds with antidepressant properties. nih.gov

Molecular docking studies were also performed on the series of chalcones against the human serotonin (B10506) transporter (hSERT), a key target in antidepressant therapy. rsc.orgnih.gov The derivatives generally exhibited excellent binding affinity within the active site of the transporter. rsc.orgnih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking simulations are crucial for predicting how strongly a ligand may bind to a protein's active site. This binding strength is quantified by a docking score, typically expressed in kcal/mol, where a more negative value indicates a higher predicted affinity. For N-(prop-2-yn-1-yl)morpholine-4-carboxamide, docking studies against various protein targets, such as kinases or transferases, would be performed to estimate its potential inhibitory activity. Studies on similar morpholine-linked compounds have shown strong binding affinities toward targets like Enoyl‐ACP reductase. scispace.com For instance, docking simulations could predict binding affinities for this compound in the range of -7.0 to -9.0 kcal/mol against a hypothetical kinase target. scispace.com

The binding mode describes the specific orientation and conformation of the ligand within the protein's binding pocket. For this compound, the morpholine (B109124) ring would likely adopt a stable chair conformation. nih.gov The carboxamide group, being relatively planar, would act as a rigid linker, positioning the propargyl group to interact with specific regions of the active site. The elucidation of these binding modes is fundamental to understanding the structural basis of its potential biological activity.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Ligand Orientation |

|---|---|---|

| Kinase A (Hypothetical) | -8.5 | Morpholine ring in hydrophobic pocket; Carboxamide forms H-bonds with backbone |

| Enzyme B (Hypothetical) | -7.9 | Propargyl group oriented towards catalytic residue; Morpholine exposed to solvent |

| Receptor C (Hypothetical) | -8.2 | Carboxamide N-H and C=O act as key H-bond donor/acceptor pair |

The stability of the ligand-protein complex is governed by a network of non-covalent interactions. For this compound, several key interactions can be predicted.

Hydrogen Bonding: The carboxamide moiety is a prime candidate for forming hydrogen bonds. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These groups would likely interact with amino acid residues in the protein's active site that have complementary hydrogen bonding capabilities, such as serine, threonine, or the peptide backbone. mdpi.com

Hydrophobic Contacts: The saturated morpholine ring and the ethylenic carbons of the propargyl group contribute to the molecule's hydrophobic character. These regions are expected to form favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine within the binding pocket. scispace.com

Other Interactions: The terminal alkyne group (C≡C-H) offers unique interaction possibilities. The sp-hybridized carbons and the acetylenic proton can participate in various non-classical interactions, including π-alkyl interactions or weak hydrogen bonds, further anchoring the ligand in the active site.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxamide (C=O) | Hydrogen Bond (Acceptor) | Ser, Thr, Lys, Arg, Backbone N-H |

| Carboxamide (N-H) | Hydrogen Bond (Donor) | Asp, Glu, Gln, Backbone C=O |

| Morpholine Ring | Hydrophobic/Van der Waals | Ala, Val, Leu, Ile, Phe |

| Propargyl Group | Hydrophobic/π-Interactions | Met, Pro, Trp |

Advanced Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time.

MD simulations are essential for validating the stability of binding poses predicted by docking. By simulating the ligand-protein complex in a solvated environment, researchers can observe whether the initial interactions are maintained over time. These simulations can reveal important dynamic phenomena such as:

Induced Fit: Proteins are not rigid structures. MD simulations can show how the binding pocket of a protein might change its conformation to better accommodate the ligand, a phenomenon known as induced fit.

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's atomic positions during the simulation can be calculated to assess the stability of its binding pose. A low and stable RMSD suggests a stable interaction.

Water-Mediated Interactions: MD simulations explicitly include water molecules, which can reveal their crucial role in mediating hydrogen bonds between the ligand and the protein.

Advanced techniques like binding pose metadynamics can be used to explore the energy landscape of the binding process more thoroughly, identifying the most stable binding conformations and potential alternative binding modes.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. substack.com

DFT calculations are used to determine the electronic structure of this compound. researchgate.net Key properties that can be analyzed include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. researchgate.net For this compound, regions of negative potential (typically colored red) would be expected around the carbonyl and morpholine oxygens, indicating their role as nucleophilic sites or hydrogen bond acceptors. nih.gov Regions of positive potential (blue) would be found around the amide proton, highlighting its electrophilic character. nih.gov

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken population analysis) helps to quantify the charge distribution and identify sites prone to electrostatic interactions.

| Calculated Property | Hypothetical Value | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Suggests high chemical stability |

| Dipole Moment | 3.5 D | Indicates a polar molecule capable of dipole-dipole interactions |

These computational analyses collectively provide a comprehensive, albeit theoretical, profile of this compound, guiding further experimental studies into its potential applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not extensively documented, the methodology has been widely applied to structurally related morpholine derivatives and other bioactive molecules. researchgate.net

A typical QSAR study involves the calculation of a wide range of molecular descriptors for a set of compounds with known biological activities. These descriptors can be categorized into several types, including:

Electronic Descriptors: These pertain to the distribution of electrons in the molecule and include parameters such as dipole moment and polarization, which can influence how a molecule interacts with its biological target. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area. The steric properties of a compound are crucial for its ability to fit into the binding site of a receptor or enzyme. researchgate.net

Hydrophobic Descriptors: Lipophilicity, often expressed as LogP, is a key determinant of a drug's pharmacokinetic behavior. QSAR models frequently incorporate this parameter to predict how a compound will distribute between aqueous and lipid environments in the body. researchgate.net

Topological Descriptors: These are numerical values that describe the connectivity and branching of atoms within a molecule.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms are employed to build a predictive model. For instance, in a study on a series of 1,3-thiazole derivatives containing a morpholine moiety, QSAR analysis revealed that parameters like polarization, dipole moment, and lipophilicity had a significant effect on their antioxidant activity. researchgate.net Such models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogs.

A hypothetical QSAR model for a series of analogs of this compound could be developed to explore the impact of substituents on the morpholine or carboxamide moieties on a specific biological activity. The findings from such a study would be invaluable for optimizing the lead compound.

In silico Prediction of Drug-Likeness and Pharmacokinetic Profiles

In addition to predicting biological activity, computational methods are extensively used to assess the "drug-likeness" of a compound and to predict its pharmacokinetic profile. These predictions are crucial in the early stages of drug discovery to identify candidates with a higher probability of success in clinical trials.

Drug-Likeness Assessment:

Drug-likeness is a qualitative concept that evaluates a compound's suitability as a potential drug based on its physicochemical properties. One of the most widely used frameworks for this assessment is Lipinski's Rule of Five. This rule states that a compound is more likely to be orally bioavailable if it meets the following criteria:

A molecular weight of less than 500 Daltons.

A LogP value of less than 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Computational tools can quickly calculate these and other properties for this compound and its derivatives to provide an initial assessment of their drug-like characteristics. Studies on other carboxamide derivatives have shown that in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness predictions can effectively identify compounds with favorable pharmacokinetic properties. nih.govresearchgate.net

Pharmacokinetic Profile Prediction:

Beyond simple rule-based filters, more sophisticated computational models can predict various pharmacokinetic parameters. These models are often built using large datasets of compounds with experimentally determined properties. For this compound, such in silico predictions could include:

Gastrointestinal Absorption: Predicting the extent to which the compound will be absorbed from the gut into the bloodstream.

Plasma Protein Binding: The degree to which a compound binds to proteins in the blood, which can affect its distribution and elimination.

Blood-Brain Barrier Permeation: Predicting whether a compound can cross the blood-brain barrier is crucial for drugs targeting the central nervous system.

The following table provides a hypothetical in silico prediction of the drug-likeness and pharmacokinetic properties for this compound based on its structure.

| Property | Predicted Value | Compliance with Drug-Likeness Rules |

| Molecular Weight | 182.21 g/mol | Yes ( < 500) |

| LogP | -0.25 | Yes ( < 5) |

| Hydrogen Bond Donors | 1 | Yes ( <= 5) |

| Hydrogen Bond Acceptors | 3 | Yes ( <= 10) |

| Oral Bioavailability Score | High | Favorable |

Note: The values in this table are hypothetical and would need to be confirmed by specific in silico modeling software.

These computational predictions, while not a substitute for experimental validation, play a critical role in prioritizing compounds for further investigation and in guiding the design of new molecules with improved pharmacokinetic profiles. For this compound, such computational studies would be a logical next step in its evaluation as a potential therapeutic agent.

Advanced Research Applications and Future Directions for N Prop 2 Yn 1 Yl Morpholine 4 Carboxamide

Utility as a Pharmacological Tool Compound for In vitro and In vivo Biological Investigations

The morpholine (B109124) moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. mdpi.com Morpholine-containing compounds have demonstrated a wide array of biological activities, targeting enzymes and receptors implicated in conditions ranging from cancer to neurodegenerative diseases. nih.govresearchgate.net The morpholine-4-carboxamide (B177924) substructure, in particular, offers a rigid and polar framework that can engage in specific hydrogen bonding interactions with biological targets.

While direct in vitro and in vivo pharmacological data for N-(prop-2-yn-1-yl)morpholine-4-carboxamide is not extensively documented in publicly available literature, its structural components suggest significant potential as a tool compound. Tool compounds are essential for probing biological pathways and validating the function of proteins. The propargyl group provides a reactive handle that, while potentially conferring some biological activity itself, is more significant as a point for modification, as will be discussed later.

The potential pharmacological activities of derivatives of this scaffold can be inferred from related structures. For instance, various substituted morpholine derivatives have been investigated for their potent biological effects.

| Compound Class | Biological Target/Activity | Therapeutic Area |

|---|---|---|

| Morpholine-substituted Tetrahydroquinolines | mTOR Inhibition | Cancer mdpi.com |

| Morpholine-based Heterocycles | Cholinesterase and Monoamine Oxidase Inhibition | Neurodegenerative Diseases nih.gov |

| Quinoline-4-carboxamide Derivatives | Antimicrobial Effects | Infectious Diseases nih.gov |

| Morpholine-containing Compounds | Various Kinase Inhibition | Cancer, Inflammation researchgate.net |

The utility of this compound as a pharmacological tool would likely reside in its use as a scaffold or a control compound in studies involving more complex derivatives. Its straightforward synthesis allows for its ready availability in research settings.

Integration into Chemical Biology Probes and Assays for Target Validation

A major challenge in drug discovery and chemical biology is the identification and validation of the molecular targets of bioactive small molecules. Chemical probes are indispensable tools in this endeavor, designed to interact with specific proteins and report on their presence, activity, or localization within a complex biological system. The structure of this compound is ideally suited for its integration into such probes.

The terminal alkyne (prop-2-yn-1-yl group) is a key functional group for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. This allows the compound to be "clicked" onto a reporter molecule, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a solid support for assay development.

For example, a research workflow for target identification using a probe derived from this compound could involve:

Synthesis of a Probe Library: Derivatize the parent compound to create a library of potential inhibitors for a specific biological process.

Bioactivity Screening: Identify a "hit" compound from the library that shows the desired biological effect in a cell-based assay.

Probe Conversion: The alkyne handle on the hit compound is then used to attach a biotin tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Target Pulldown: The biotinylated probe is incubated with cell lysate, and the protein-probe complexes are captured using streptavidin-coated beads.

Target Identification: The captured proteins are identified using mass spectrometry, revealing the molecular target of the bioactive compound.

This approach has been successfully used with other alkyne-containing molecules to discover novel protein-ligand interactions and elucidate drug mechanisms of action.

Role as a Versatile Building Block in Complex Molecular Synthesis

Beyond its direct biological applications, this compound serves as a valuable and versatile building block for the synthesis of more complex molecules. The morpholine-4-carboxamide unit can impart desirable properties to a larger molecule, while the propargyl group offers a reliable point for chemical elaboration.

N-propargylamines, in general, are recognized as important precursors for the synthesis of various nitrogen-containing heterocycles. researchgate.net The stability of the morpholine ring and the carboxamide linkage makes this compound a robust building block that can withstand a variety of reaction conditions. This allows for the modification of other parts of a molecule without affecting this core structure.

Its utility as a building block is particularly evident in combinatorial chemistry and library synthesis, where the alkyne can be used as a handle for the late-stage diversification of a common scaffold. This enables the rapid generation of a large number of analogs for structure-activity relationship (SAR) studies.

Application in Click Chemistry Approaches for Bioconjugation and Material Science

The most prominent application of the propargyl group in this compound is its use in click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne-containing molecule and an azide-functionalized partner.

In the realm of bioconjugation , this allows for the precise attachment of this compound to a wide range of biomolecules, including:

Proteins and Peptides: For modifying their properties or for use in targeted drug delivery.

Nucleic Acids: To create labeled DNA or RNA probes.

Carbohydrates: For studying their roles in cell signaling.

Lipids: To investigate membrane biology.

In material science , the compound can be used to:

Functionalize Polymer Surfaces: By clicking it onto azide-modified polymers, one can alter the surface properties, for example, to improve biocompatibility or to create surfaces that resist biofouling.

Create Functional Hydrogels: Incorporating this molecule into a hydrogel network can introduce specific functionalities.

Synthesize Dendrimers and other Macromolecules: The alkyne group can serve as a focal point or a peripheral functional group in the construction of complex macromolecular architectures.

| Click Reaction Partner (Azide-functionalized) | Resulting Conjugate/Material | Potential Application Area |

|---|---|---|

| Azido-PEG (Polyethylene glycol) | PEGylated Morpholine Carboxamide | Improved pharmacokinetics for drug delivery |

| Azide-modified Fluorophore | Fluorescently Labeled Probe | Bioimaging and cellular tracking |

| Azido-biotin | Biotinylated Affinity Probe | Target identification and pulldown assays |

| Azide-functionalized Nanoparticle | Surface-modified Nanoparticle | Targeted drug delivery, diagnostics |

| Azide-containing Polymer Backbone | Functionalized Polymer | Advanced biomaterials, specialty coatings |

Potential for Derivatization Towards Novel Therapeutic Candidates

The scaffold of this compound represents a promising starting point for the development of novel therapeutic candidates. The morpholine ring is a privileged structure in medicinal chemistry, often contributing to improved pharmacokinetic profiles of drug molecules. mdpi.com The carboxamide linkage provides a stable connection that can participate in hydrogen bonding with protein targets.

The propargyl group is a particularly attractive feature for derivatization. While it can be used for click chemistry as described above, it can also undergo other chemical transformations. For example, the terminal alkyne can be involved in Sonogashira coupling reactions to form carbon-carbon bonds with aryl or vinyl halides, significantly increasing molecular complexity.

Furthermore, the hydrogen on the alkyne carbon is weakly acidic and can be deprotonated to form an acetylide, which can then act as a nucleophile in various reactions. This allows for the introduction of a wide range of substituents at this position, enabling a thorough exploration of the chemical space around the core scaffold. By systematically modifying the molecule and assessing the biological activity of the resulting derivatives, it is possible to develop potent and selective drug candidates for a variety of diseases.

Exploration in Advanced Materials Science and Specialty Chemicals

The unique combination of a polar, hydrophilic morpholine-4-carboxamide group and a reactive alkyne makes this compound an interesting monomer and functionalizing agent in materials science. Its incorporation into polymers can be used to tailor their physical and chemical properties.

For instance, copolymerization of this molecule with other monomers could lead to the creation of polymers with enhanced hydrophilicity and potentially improved biocompatibility, which are desirable properties for materials used in biomedical applications such as contact lenses, wound dressings, and drug delivery systems.

The ability to functionalize these polymers post-polymerization via click chemistry on the pendant alkyne groups opens up a vast range of possibilities for creating smart materials. For example, temperature- or pH-responsive moieties could be attached, leading to materials that change their properties in response to environmental stimuli. Similarly, cross-linking agents could be "clicked" on to form hydrogels with tunable mechanical properties.

As a specialty chemical, this compound could find use as an additive in formulations where specific surface interactions or solubility characteristics are required. Its amphiphilic nature, with a polar head group and a more nonpolar alkyne tail, suggests potential applications as a surfactant or a dispersing agent in certain systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(prop-2-yn-1-yl)morpholine-4-carboxamide, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or epoxide ring-opening reactions. For example, in analogous morpholine carboxamide derivatives, epoxide intermediates (e.g., (S)-2-((4-(benzyloxy)phenoxy)methyl)oxirane) are reacted with amines like N-(2-aminoethyl)morpholine-4-carboxamide under CsF catalysis in DMF or iPrOH at 50°C . Purification involves silica gel chromatography (CH₂Cl₂:MeOH or EtOAc:petroleum ether) . Purity is validated using HPLC, NMR (¹H/¹³C), and mass spectrometry. X-ray crystallography (via SHELXL) confirms structural integrity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., morpholine protons at δ 3.6–3.8 ppm, alkyne protons at δ 2.5–3.0 ppm). MS (ESI/HRMS) confirms molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX suites (SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For morpholine derivatives, chair conformations of the morpholine ring are common .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., anisotropic displacement parameters) be resolved during refinement?

- Methodological Answer : Use SHELXL’s robust refinement tools:

- Apply restraints for disordered atoms (e.g., prop-2-yn-1-yl groups) using ISOR/DFIX commands.

- Validate hydrogen bonding (N–H⋯O interactions) via Hirshfeld surface analysis. For morpholine carboxamides, intermolecular H-bonds often form chains along specific crystallographic axes .

- Cross-check thermal parameters with PLATON/ADDSYM to detect missed symmetry .

Q. What computational strategies predict the reactivity of the alkyne group in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to analyze frontier molecular orbitals (FMOs). The alkyne’s LUMO often localizes on the C≡C bond, indicating susceptibility to nucleophilic attack.

- Docking Studies : For pharmacological analogs (e.g., beta-1 adrenergic receptor ligands), molecular docking (AutoDock Vina) assesses binding affinity. Alkyne interactions with hydrophobic pockets are prioritized .

Q. How is enantiomeric purity optimized during synthesis of chiral derivatives?

- Methodological Answer :

- Chiral Catalysis : Use (R)- or (S)-epoxide precursors (e.g., (R)-2-(chloromethyl)oxirane) with CsF to control stereochemistry .

- Analytical Validation : Chiral HPLC (Chiralpak AD-H column) or SCXRD (Flack parameter) confirms enantiomeric excess. For example, (S)-xamoterol derivatives show >99% ee via X-ray .

Q. What experimental designs address contradictory pharmacological data (e.g., biased agonism vs. antagonism)?

- Methodological Answer :

- Biased Signaling Assays : Use TRUPATH biosensors to quantify G protein vs. β-arrestin recruitment. For beta-1 adrenergic analogs, cAMP accumulation (ELISA) and ERK phosphorylation (Western blot) differentiate pathways .

- Statistical Validation : Apply two-way ANOVA with post-hoc Tukey tests to compare dose-response curves. Replicate experiments in ≥3 independent cell batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.